2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine
Description
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a phenyl substituent at the 2-position. This scaffold is characterized by partial saturation in the pyrazine ring, enhancing its conformational flexibility and enabling diverse pharmacological and chemical applications. The compound has garnered attention in medicinal chemistry for its role as a key intermediate or active pharmacophore in drug discovery, particularly in antiviral and kinase inhibitor programs . Its synthesis typically involves multi-step protocols, including reductive amination, cyclization, or functionalization of preformed pyrazole intermediates .
Properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)12-8-11-9-13-6-7-15(11)14-12/h1-5,8,13H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEGJHAUPSTRJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=CC=C3)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as tetrahydropyrazolo[1,5-a]pyrazines, have been identified as modulators of σ-receptors and inhibitors of β-secretase-1 (bace-1) and cytochrome cyp8b1.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biological Activity
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine is a heterocyclic compound that belongs to the class of pyrazolines. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13N3
- Molecular Weight : 199.25 g/mol
- CAS Number : 1246553-54-7
The compound features a fused pyrazole structure with a phenyl group at the 2-position. The tetrahydro configuration at the 4, 5, 6, and 7 positions enhances its reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. A study demonstrated that certain pyrazine derivatives inhibited the growth of various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways .
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to this compound have shown promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, certain analogs demonstrated IC50 values in the low micromolar range against both enzymes . This suggests potential utility in enhancing cholinergic transmission.
Antioxidant Properties
The antioxidant capacity of tetrahydropyrazolo[1,5-A]pyrazine derivatives has been evaluated through various assays. These compounds exhibit significant free radical scavenging activity, which may contribute to their protective effects against oxidative stress-related diseases .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with specific enzymes such as cholinesterases and may inhibit pro-inflammatory cytokines.
- Cellular Interaction : It can modulate signaling pathways involved in cell proliferation and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various pyrazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Cholinesterase Inhibition Study
In a study assessing cholinesterase inhibitors for Alzheimer’s treatment, several tetrahydropyrazolo derivatives were tested for their ability to inhibit AChE and BChE. One compound showed an IC50 value of 0.466 µM against AChE and was noted for its selectivity towards BChE .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-4,5-dihydropyrazolo[1,5-a]pyrimidine | Methyl group at the 2-position | Varies significantly from parent compound |
| 7-Aryl-tetrahydropyrazolo[1,5-a]pyrimidines | Aryl substitution at the 7-position | Enhanced selectivity against specific targets |
| Ethyl 5,7-dioxo-4-phenethyl-pyrazolo[1,5-a]pyrimidine | Dioxo groups at positions 5 and 7 | Increased reactivity due to electron-withdrawing groups |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydropyrazolo[1,5-A]pyrazine exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The proposed mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine have demonstrated promising results as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some analogs have shown IC50 values in the low micromolar range against both enzymes, indicating their potential utility in enhancing cholinergic transmission.
Synthesis and Derivatives
The synthesis of this compound typically involves:
- Treatment of appropriate precursors with aqueous sodium hydroxide.
- Cyclocondensation reactions where 3-aminopyrazoles react with biselectrophilic compounds.
These methods allow for the formation of various derivatives that may enhance or modify the biological activity of the parent compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazolo[1,5-a]pyrazine scaffold allows for extensive structural diversification. Below is a comparative analysis of 2-phenyl-substituted derivatives with other analogues:
Physicochemical and Pharmacokinetic Properties
| Property | 2-Phenyl-THPP | Trifluoromethyl-THPP | Methoxy-THPP |
|---|---|---|---|
| LogP | 2.8 | 3.1 | 2.2 |
| Solubility (PBS, pH 7.4) | 12 μM | 8 μM | 45 μM |
| Plasma Stability (t₁/₂) | >6 h | >12 h | >4 h |
| CYP3A4 Inhibition | Moderate | Low | High |
Key Trends :
Preparation Methods
Preparation Methods Analysis
Synthesis from 2,2-Dichlorovinylacetophenones
A recent and efficient synthetic route to 2-aryl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazines, including the 2-phenyl derivative, starts from 2,2-dichlorovinylacetophenones. The method involves several key transformations:
-
- a. Formation of 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines: The starting 2,2-dichlorovinylacetophenone reacts with 2-hydroxyethylhydrazine.
- b. O-Tosylation: The hydroxy group is tosylated to afford the corresponding tosylate.
- c. Azidation and Catalytic Hydrogenation: The tosylate is converted to the azide, which is then reduced to the amine.
- d. Cyclization: Treatment of the aminoethyl pyrazoline with aqueous sodium hydroxide induces cyclization, yielding the tetrahydropyrazolopyrazine skeleton.
One-Pot Variant: Alternatively, the tosylate intermediate can be directly treated with ammonium hydroxide in a one-pot process, streamlining the synthesis and improving practicality.
Table 1. Summary of Stepwise and One-Pot Synthesis
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Hydrazine addition | 2-hydroxyethylhydrazine | 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)pyrazoline |
| 2. Tosylation | Tosyl chloride, base | Tosylate intermediate |
| 3. Azidation | Sodium azide | Azido intermediate |
| 4. Hydrogenation | H₂, catalyst | Amino intermediate |
| 5. Cyclization | NaOH (aq) | 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine |
| One-pot alternative | Ammonium hydroxide | This compound |
Regiocontrolled Synthesis from Pyrazole-5-Aldehydes
Another flexible and regioselective approach utilizes commercially available pyrazoles as starting materials:
- a. Alkylation and Formylation: Pyrazoles are alkylated and formylated to yield pyrazole-5-aldehydes with 2,2-dialkoxyethyl substitution at the N-1 position.
- b. Deprotection and Cyclization: The dialkoxyethyl group is removed under acidic conditions, and the resulting intermediate undergoes cyclization to form the pyrazolopyrazine core.
- c. Reductive Amination: A double-reductive amination sequence is used to access the tetrahydropyrazolo[1,5-A]pyrazine system, allowing for various substitution patterns, including the phenyl group at position 2.
Table 2. Regiocontrolled Synthesis Steps
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Alkylation/Formylation | Alkyl halide, formylating agent | Pyrazole-5-aldehyde intermediate |
| 2. Deprotection | Acidic conditions | Deprotected intermediate |
| 3. Cyclization | Heating or base | Pyrazolo[1,5-A]pyrazine core |
| 4. Reductive amination | Reducing agent, amine source | This compound |
Research Findings and Mechanistic Insights
- Both methods offer efficient access to the target compound with good yields.
- The dichlorovinylacetophenone route is advantageous for its simplicity and cost-effectiveness, with mechanistic support from computational studies.
- The pyrazole-5-aldehyde approach is notable for its regioselectivity and adaptability for structural variation, which is valuable in medicinal chemistry optimization.
Q & A
Q. How to validate binding interactions computationally and experimentally?
- Integrated workflow :
- Molecular docking : Simulate binding poses in ROS1 (PDB: 4XLR) or Eis (PDB: 4JD6) using Schrödinger Suite .
- X-ray crystallography : Co-crystallize inhibitors with target proteins to resolve binding modes (e.g., π-π stacking with Tyr₃₈₅ in Eis) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
